(6-Bromopyridin-2-yl)methanamine hydrochloride
CAS No.: 914947-26-5
Cat. No.: VC0151869
Molecular Formula: C6H8BrClN2
Molecular Weight: 223.498
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914947-26-5 |
|---|---|
| Molecular Formula | C6H8BrClN2 |
| Molecular Weight | 223.498 |
| IUPAC Name | (6-bromopyridin-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H7BrN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H |
| Standard InChI Key | BUAPFSNXCMLJJP-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)Br)CN.Cl |
Introduction
Chemical Identity and Structure
(6-Bromopyridin-2-yl)methanamine hydrochloride is a halogenated pyridine derivative with an aminomethyl group at the 2-position and a bromine atom at the 6-position. The compound exists as the hydrochloride salt of the free base (6-Bromopyridin-2-yl)methanamine.
Basic Identifiers
| Property | Value |
|---|---|
| CAS Number | 914947-26-5 |
| Molecular Formula | C₆H₈BrClN₂ |
| Molecular Weight | 223.498 g/mol |
| IUPAC Name | (6-bromopyridin-2-yl)methanamine hydrochloride |
| Common Synonyms | 6-Bromo-2-pyridinemethanamine hydrochloride, (6-Bromo-2-pyridyl)methanamine hydrochloride, C-(6-Bromo-pyridin-2-yl)-methylamine hydrochloride |
The compound features a pyridine ring with a bromine substituent and an aminomethyl group, forming a salt with hydrochloric acid. This structure contributes to its utility as a building block in organic synthesis and pharmaceutical development .
Structural Representations
The structural identity of the compound can be represented using various chemical notation systems:
| Notation Type | Representation |
|---|---|
| InChI | InChI=1/C6H7BrN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H |
| SMILES | C1=CC(=NC(=C1)Br)CN.Cl |
The parent free base, (6-Bromopyridin-2-yl)methanamine, has the molecular formula C₆H₇BrN₂ and a molecular weight of 187.037 g/mol .
Physical and Chemical Properties
The physical and chemical properties of (6-Bromopyridin-2-yl)methanamine hydrochloride significantly influence its handling, storage, and applications in research and synthesis.
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline powder |
| Molecular Weight | 223.498 g/mol |
| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |
| Melting Point | Not widely reported in available literature |
The free base, (6-Bromopyridin-2-yl)methanamine, exhibits the following properties that may inform understanding of the hydrochloride salt's behavior:
| Property | Value |
|---|---|
| Density | 1.6±0.1 g/cm³ |
| Boiling Point | 266.9±25.0 °C at 760 mmHg |
| Flash Point | 115.2±23.2 °C |
| Index of Refraction | 1.597 |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C |
These physical characteristics are important considerations for laboratory handling and experimental design .
Chemical Characteristics
| Property | Value |
|---|---|
| LogP (free base) | 0.40 |
| PSA (free base) | 38.91000 |
| Solubility | Soluble in polar solvents including water and alcohols |
| Stability | Requires storage under inert gas and refrigeration |
The compound contains multiple functional groups that contribute to its reactivity:
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A bromine at the 6-position of the pyridine ring, which serves as a site for coupling reactions
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A primary amine group that can participate in various transformations
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A pyridine nitrogen that can function as a nucleophile or hydrogen bond acceptor
Synthesis and Preparation
The synthesis of (6-Bromopyridin-2-yl)methanamine hydrochloride typically involves multiple steps, beginning with appropriately substituted pyridine derivatives.
General Synthetic Route
The most common synthetic pathway involves:
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Starting with 2-bromo-6-methylpyridine or similar precursors
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Functionalization of the methyl group to introduce the amine functionality
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Formation of the hydrochloride salt
The synthesis typically proceeds through bromination of pyridine derivatives followed by amination reactions. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Applications and Research Findings
(6-Bromopyridin-2-yl)methanamine hydrochloride serves as a versatile building block with significant applications in organic synthesis and pharmaceutical research.
Role in Organic Synthesis
The compound functions primarily as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry. Its unique structure allows for various chemical transformations, making it a valuable building block in drug development .
Key applications include:
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Scaffold for heterocyclic compound synthesis
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Building block for medicinal chemistry libraries
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Precursor for the development of specialized ligands
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Component in the synthesis of biological probes
Pharmaceutical Research Applications
Research involving (6-bromopyridin-2-yl)methanamine hydrochloride is notable in pharmaceutical development:
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The compound has been utilized in the synthesis of 2-oxoquinoline derivatives as dual Pim and mTORC protein kinase inhibitors, which show potential in cancer treatment.
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It is categorized as part of the "Protein Degrader Building Blocks" family, suggesting its importance in targeted protein degradation research—an emerging area in drug discovery .
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While specific studies on (6-bromopyridin-2-yl)methanamine hydrochloride are relatively limited in the publicly available literature, related brominated pyridine derivatives have demonstrated promising biological activities, including antimicrobial and neuroprotective effects.
The compound's utility in these applications stems from its reactivity profile, which enables selective functionalization and derivatization in complex molecular scaffolds.
| Classification | Details |
|---|---|
| Hazard Symbols | T - Toxic |
| Risk Codes | 25 - Toxic if swallowed |
| Safety Recommendations | 45 - In case of accident or if you feel unwell, seek medical advice immediately (show the label whenever possible) |
The compound is classified as a hazardous substance with specific handling precautions required for laboratory use .
| Quantity | Representative Price (€) |
|---|---|
| 250mg | 38.00 |
| 1g | 100.00 |
| 5g | 358.00 |
| 10g | 693.00 |
These prices are representative and may vary based on supplier, purity specifications, and order volume .
Related Compounds
Understanding the structural relationships between (6-Bromopyridin-2-yl)methanamine hydrochloride and similar compounds provides context for its chemical behavior and applications.
Structural Analogs
Several compounds share structural similarities with (6-Bromopyridin-2-yl)methanamine hydrochloride:
| Compound | CAS Number | Structural Relationship |
|---|---|---|
| (5-Bromopyridin-2-yl)methanamine hydrochloride | 1241911-26-1 | Positional isomer (bromine at 5-position) |
| (6-Bromopyridin-2-yl)methanamine | 188637-63-0 | Free base form |
| 2-Bromo-6-methylpyridine | 5315-25-3 | Potential synthetic precursor |
| 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride | Not provided | More heavily substituted analog |
These structural relatives often exhibit similar reactivity patterns but may display different biological activities and physicochemical properties .
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